Cas no 448959-84-0 (Benzene, 1-(1-hexynyl)-3-nitro-)

Benzene, 1-(1-hexynyl)-3-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-(1-hexynyl)-3-nitro-
- 1-(hex-1-ynyl)-3-nitrobenzene
- 1-(hex-1-yn-1-yl)-3-nitrobenzene
- Benzene, 1-(1-hexyn-1-yl)-3-nitro-
- F18147
- 1-hex-1-ynyl-3-nitrobenzene
- SCHEMBL6682672
- 448959-84-0
-
- MDL: MFCD27976482
- Inchi: InChI=1S/C12H13NO2/c1-2-3-4-5-7-11-8-6-9-12(10-11)13(14)15/h6,8-10H,2-4H2,1H3
- InChI Key: LOSWVWGYBGMGEG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 203.094628657Da
- Monoisotopic Mass: 203.094628657Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 45.8Ų
Benzene, 1-(1-hexynyl)-3-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | F18147-1/G |
1-(HEX-1-YN-1-YL)-3-NITROBENZENE |
448959-84-0 | 95% | 1g |
$565 | 2023-09-19 | |
eNovation Chemicals LLC | Y0999315-5g |
1-(hex-1-yn-1-yl)-3-nitrobenzene |
448959-84-0 | 95% | 5g |
$1050 | 2024-08-02 | |
Enamine | EN300-9842067-1.0g |
1-(hex-1-yn-1-yl)-3-nitrobenzene |
448959-84-0 | 95% | 1.0g |
$690.0 | 2023-01-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736214-1g |
1-(Hex-1-yn-1-yl)-3-nitrobenzene |
448959-84-0 | 98% | 1g |
¥4645.00 | 2024-05-13 | |
Enamine | EN300-9842067-10.0g |
1-(hex-1-yn-1-yl)-3-nitrobenzene |
448959-84-0 | 95% | 10.0g |
$2275.0 | 2023-01-09 | |
AstaTech | F18147-0.25/G |
1-(HEX-1-YN-1-YL)-3-NITROBENZENE |
448959-84-0 | 95% | 0.25g |
$226 | 2023-09-19 | |
eNovation Chemicals LLC | Y0999315-5g |
1-(hex-1-yn-1-yl)-3-nitrobenzene |
448959-84-0 | 95% | 5g |
$1350 | 2025-02-21 | |
Enamine | EN300-9842067-2.5g |
1-(hex-1-yn-1-yl)-3-nitrobenzene |
448959-84-0 | 95% | 2.5g |
$1430.0 | 2023-01-09 | |
eNovation Chemicals LLC | Y0999315-5g |
1-(hex-1-yn-1-yl)-3-nitrobenzene |
448959-84-0 | 95% | 5g |
$1350 | 2025-02-21 | |
Enamine | EN300-9842067-5.0g |
1-(hex-1-yn-1-yl)-3-nitrobenzene |
448959-84-0 | 95% | 5.0g |
$1810.0 | 2023-01-09 |
Benzene, 1-(1-hexynyl)-3-nitro- Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Additional information on Benzene, 1-(1-hexynyl)-3-nitro-
Benzene, 1-(1-hexynyl)-3-nitro- and Its Significance in Modern Chemical Research
Benzene, 1-(1-hexynyl)-3-nitro- (CAS No. 448959-84-0) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and alkyne functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. The unique structural features of Benzene, 1-(1-hexynyl)-3-nitro- make it a valuable candidate for exploring novel therapeutic applications and understanding molecular interactions at the biochemical level.
The nitro group in Benzene, 1-(1-hexynyl)-3-nitro- introduces a strong electron-withdrawing effect, which can influence the reactivity and electronic properties of the molecule. This feature is particularly useful in designing molecules with specific binding affinities to biological targets. Additionally, the hexynyl side chain provides a site for further functionalization, allowing chemists to tailor the compound for specific applications. The combination of these structural elements makes Benzene, 1-(1-hexynyl)-3-nitro- a promising building block in the development of new drugs and agrochemicals.
In recent years, there has been growing interest in utilizing Benzene, 1-(1-hexynyl)-3-nitro- as a precursor in the synthesis of advanced materials. For instance, researchers have explored its potential in creating conductive polymers and organic semiconductors. The alkyne functionality can be polymerized or coupled with other organic units to form materials with desirable electronic properties. These findings highlight the versatility of Benzene, 1-(1-hexynyl)-3-nitro- beyond its traditional role in pharmaceuticals.
The pharmaceutical industry has also leveraged Benzene, 1-(1-hexynyl)-3-nitro- to develop novel therapeutic agents. Its structural motif is found in several known bioactive compounds, suggesting that derivatives of this molecule may exhibit similar pharmacological effects. Studies have shown that nitroaromatic compounds can interact with various biological pathways, making them attractive candidates for drug discovery. The hexynyl group further expands the scope of possible interactions by enabling attachment to other pharmacophores or biomolecules.
One of the most exciting areas of research involving Benzene, 1-(1-hexynyl)-3-nitro- is its application in targeted drug delivery systems. The compound's ability to be modified at multiple sites allows for the creation of nanoparticles or micelles that can encapsulate therapeutic agents and release them at specific sites within the body. This approach has shown promise in improving drug efficacy while reducing side effects. The nitro group can also be used to label these delivery systems for imaging purposes, enabling real-time tracking of their distribution.
The synthesis of Benzene, 1-(1-hexynyl)-3-nitro- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. These methods not only improve yield but also minimize byproduct formation, making the process more sustainable and scalable for industrial applications.
In conclusion, Benzene, 1-(1-hexynyl)-3-nitro- (CAS No. 448959-84-0) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material creation. As research continues to uncover new ways to utilize this compound, its importance in modern chemical science is likely to grow even further.
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